molecular formula C18H16N2O5S3 B2516821 methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-48-7

methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2516821
CAS No.: 865198-48-7
M. Wt: 436.52
InChI Key: XTAQUFITSWUZDO-FRZNMHPSSA-N
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Description

Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that is a derivative of benzo[d]thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from simple aromatic and sulfur-containing precursors. One common approach includes:

  • Condensation Reaction: Thiophene-2-carboxaldehyde reacts with an appropriate amine to form an imine.

  • Cyclization: The imine undergoes cyclization with o-aminobenzenesulfonamide to form the benzo[d]thiazole core.

  • Acryloylation: Introduction of the acryloyl group involves the reaction with acryloyl chloride under basic conditions.

  • Sulfonylation: The sulfonyl group is introduced via reaction with methylsulfonyl chloride.

Industrial Production Methods Industrial production of this compound would likely involve optimized conditions to maximize yield and purity. These would include:

  • Catalysis: Use of suitable catalysts to increase reaction efficiency.

  • Temperature Control: Maintaining optimal temperatures for each step to ensure complete reactions.

  • Purification: Utilization of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized by agents like hydrogen peroxide, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can alter the acryloyl group, using reagents like sodium borohydride.

  • Substitution: Substitution reactions can occur at the thiophene ring or other aromatic positions, using reagents such as halogens or nucleophiles.

Scientific Research Applications

The compound holds potential in diverse scientific fields:

  • Chemistry: Utilized in studies of molecular interactions and catalysis due to its unique functional groups.

  • Biology: Investigated for potential bioactivity and interactions with biological macromolecules.

  • Medicine: Explored for potential therapeutic properties, such as anticancer or antimicrobial activities.

  • Industry: Possible applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may exert its effects through several pathways:

  • Molecular Targets: Likely targets specific proteins or enzymes within biological systems.

  • Pathways: May interfere with cellular signaling pathways or metabolic processes, leading to its observed bioactivities.

Comparison with Similar Compounds

Compared to other benzo[d]thiazole derivatives, this compound's unique combination of functional groups provides distinct reactivity and biological properties. Similar compounds include:

  • 2-Amino-6-methylbenzo[d]thiazole

  • 6-Methylsulfonyl-2-mercaptobenzothiazole

These analogs share structural elements but differ in their specific functional groups, leading to variations in their chemical and biological behavior.

In a nutshell, methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemically rich compound, offering myriad possibilities for scientific exploration and potential applications across various fields. Let's see where curiosity and research take us next!

Properties

IUPAC Name

methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAQUFITSWUZDO-MOCLJKNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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